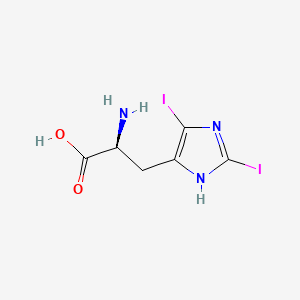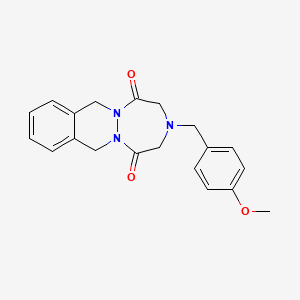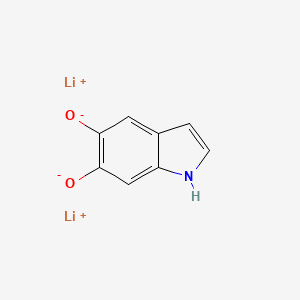
Lithium 1H-indole-5,6-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1H-indole-5,6-bis(olate) is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties Indoles are heterocyclic compounds that play a significant role in various fields, including organic chemistry, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1H-indole-5,6-bis(olate) typically involves the lithiation of indole derivatives. One common method is the reaction of indole with lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The lithiation process introduces lithium atoms at specific positions on the indole ring, resulting in the formation of Lithium 1H-indole-5,6-bis(olate).
Industrial Production Methods: Industrial production of Lithium 1H-indole-5,6-bis(olate) may involve large-scale lithiation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Lithium 1H-indole-5,6-bis(olate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: The lithiation of indole allows for subsequent substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products:
Scientific Research Applications
Lithium 1H-indole-5,6-bis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new synthetic methodologies.
Biology: Indole derivatives, including Lithium 1H-indole-5,6-bis(olate), have been studied for their biological activities. They exhibit potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: Lithium 1H-indole-5,6-bis(olate) is used in the development of advanced materials, including organic semiconductors and battery components. Its properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of Lithium 1H-indole-5,6-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s lithium atoms play a crucial role in its reactivity and binding affinity. In biological systems, Lithium 1H-indole-5,6-bis(olate) may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Lithium 1H-indole-2,3-dione: Another lithium-indole complex with distinct properties and applications.
Lithium 1H-indole-3-carboxylate:
Comparison: Lithium 1H-indole-5,6-bis(olate) stands out due to its unique substitution pattern on the indole ring. This structural difference influences its reactivity, stability, and potential applications. Compared to other lithium-indole complexes, Lithium 1H-indole-5,6-bis(olate) may offer advantages in specific synthetic and industrial processes, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C8H5Li2NO2 |
|---|---|
Molecular Weight |
161.1 g/mol |
IUPAC Name |
dilithium;1H-indole-5,6-diolate |
InChI |
InChI=1S/C8H7NO2.2Li/c10-7-3-5-1-2-9-6(5)4-8(7)11;;/h1-4,9-11H;;/q;2*+1/p-2 |
InChI Key |
WCMNJDWWPAFHDN-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CNC2=CC(=C(C=C21)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



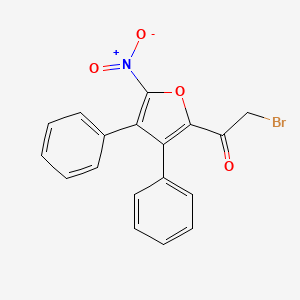

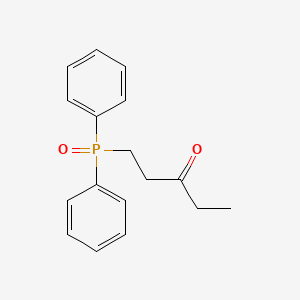
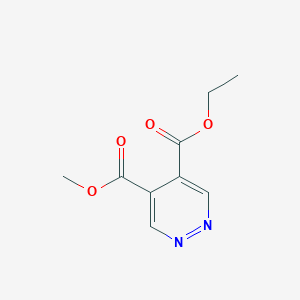
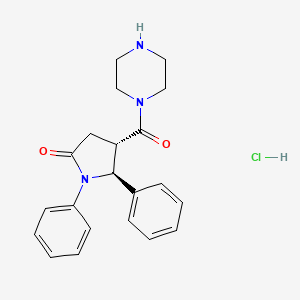

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

